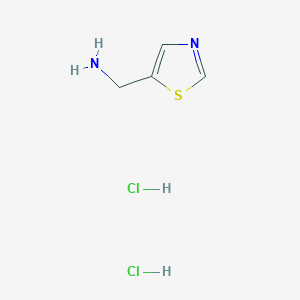
Thiazol-5-ylmethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazol-5-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C4H8Cl2N2S and its molecular weight is 187.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Thiazol-5-ylmethanamine dihydrochloride is a thiazole derivative with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique chemical structure, featuring a thiazole ring, contributes to its reactivity and biological activity, making it a valuable precursor in organic synthesis and medicinal chemistry.
Scientific Research Applications
Chemistry this compound serves as a building block in the synthesis of complex molecules. It undergoes various chemical reactions, such as oxidation, reduction, and substitution.
- Oxidation The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction It can be reduced to form thiazolidine derivatives using reducing agents like lithium aluminum hydride.
- Substitution The amine group can participate in nucleophilic substitution reactions using reagents like alkyl halides and acyl chlorides.
Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties. Thiazole derivatives can interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes. They impact a range of biochemical pathways, contributing to their diverse biological activities.
Medicine this compound is explored for its potential use in drug development. It can inhibit specific enzymes involved in critical biochemical pathways, such as those related to bacterial cell wall synthesis, leading to antimicrobial effects. It has been shown to interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways. Thiazole derivatives may lead to diverse biological effects, including antimicrobial activity, anticancer activity, and neuroprotective effects.
Industry this compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Biological Activities
This compound exhibits several biological activities:
- Antimicrobial Effective against various bacteria and fungi by disrupting cellular processes.
- Anticancer Induces apoptosis and inhibits cell proliferation in specific cancer cell lines.
- Neuroprotective Protects neuronal cells from damage due to oxidative stress.
Case Studies and Research Findings
属性
IUPAC Name |
1,3-thiazol-5-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNRCYESACKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215372-00-1 |
Source


|
| Record name | 1215372-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













